Lansoprazole

Proton pump inhibition Gastric acid suppression Anti-ulcer pharmacology

Quantitative LC-MS/MS analysis of lansoprazole in biological matrices demands an internal standard that co-elutes precisely with the analyte while providing a distinct mass shift. Unlabeled analogs and other PPIs fail due to differential retention and ionization, compromising accuracy. • 99% 13C isotopic enrichment & ≥98% chemical purity ensure reliable correction for matrix effects, extraction recovery, and ionization variability. • +6 Da mass shift enables unequivocal quantitation in plasma, serum, and tissue homogenates across clinically relevant concentration ranges. • Characterized crystalline form supports XRPD calibration, solid-state NMR method development, and stability-indicating method validation. Supplied with full Certificate of Analysis. Ready for immediate global dispatch.

Molecular Formula C16H14F3N3O2S
Molecular Weight 375.316
CAS No. 1261394-42-6
Cat. No. B568758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole
CAS1261394-42-6
Synonyms2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-13C6;  A-65006-13C6;  AG-1749-13C6;  Agopton-13C6;  Lansox-13C6;  Lanzor-13C6;  Limpidex-13C6;  Ogast-13C;  Prevacid-`13C; 
Molecular FormulaC16H14F3N3O2S
Molecular Weight375.316
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
InChIKeyMJIHNNLFOKEZEW-SDHHWPBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.

Structure & Identifiers


Interactive Chemical Structure Model





Lansoprazole-[13C6] Reference Standard


Lansoprazole with CAS 1261394-42-6 refers to [13C6]-Lansoprazole, a stable isotope-labeled analog of the proton pump inhibitor (PPI) lansoprazole [1]. This compound is a substituted benzimidazole featuring six 13C atoms incorporated into the benzimidazole ring, producing a molecular mass of 375.32 g/mol with minimum isotopic enrichment of 99% 13C and purity ≥98% [1]. It is specifically manufactured as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in pharmacokinetic and bioequivalence studies, and is not intended as a therapeutic agent [1].

Product Identity
Stable isotope-labeled internal standard (SIL-IS) of lansoprazole
Analytical Workflow
LC-MS/MS quantitative bioanalysis; co-elution with unlabeled analyte (+6 Da mass shift)
Key Attributes
[13C6]-benzimidazole labeled; high isotopic enrichment and chemical purity

Why [13C6]-Lansoprazole is Irreplaceable


In quantitative LC-MS/MS bioanalysis, the analytical internal standard must be physicochemically identical to the analyte while being spectrometrically distinguishable. Unlabeled lansoprazole or other PPI analogs such as omeprazole, pantoprazole, or rabeprazole cannot serve as valid internal standards because they exhibit different chromatographic retention behaviors, distinct ionization efficiencies under electrospray conditions, and variable matrix effects that preclude accurate correction for sample preparation losses [1]. Only a stable isotope-labeled analog with identical chemical structure—such as [13C6]-Lansoprazole—co-elutes precisely with the unlabeled analyte while maintaining a distinct mass-to-charge ratio, enabling reliable quantification in complex biological matrices [1].

Co-elution Unlabeled lansoprazole or other PPIs (omeprazole, pantoprazole) may exhibit different chromatographic retention, preventing accurate correction for extraction losses.
Matrix effects Non-isotopic internal standards can show distinct ionization efficiency and variable matrix effects, reducing quantification reliability in complex biological matrices.
Specificity Only the [13C6]-labeled analog matches the physicochemical behavior of lansoprazole exactly, ensuring consistent recovery and signal correction.

Comparative Evidence for Lansoprazole


In Vitro Gastric Acid Secretion Inhibition

In a direct head-to-head comparison of five antisecretory agents using [14C]-aminopyrine accumulation in rabbit isolated gastric glands, lansoprazole demonstrated the lowest IC50 value (0.007 μmol) among all tested PPIs, indicating higher inhibitory potency than omeprazole, rabeprazole, and pantoprazole under identical experimental conditions [1]. The minimum effective inhibitory concentration for lansoprazole was 0.001 μmol, 10-fold lower than that required for pantoprazole (0.02 μmol) [1].

Gastric Acid Secretion Inhibition
Head-to-head
Lansoprazole IC50 0.007 μmol; omeprazole 0.012, rabeprazole 0.018, pantoprazole 0.050 μmol
Supports acid secretion inhibition assay context
Rabbit gastric glands; [14C]-aminopyrine accumulation
Proton pump inhibition Gastric acid suppression Anti-ulcer pharmacology

CYP2C19 Inhibition Potency

In a comprehensive head-to-head in vitro comparison using human liver microsomes and recombinant CYP2C19, lansoprazole exhibited the most potent competitive inhibition of CYP2C19 activity with Ki values ranging from 0.4 to 1.5 μM [1]. This inhibition potency was substantially greater than that observed for omeprazole (Ki = 2-6 μM), esomeprazole (Ki ≈ 8 μM), pantoprazole (Ki = 14-69 μM), and rabeprazole (Ki = 17-21 μM) [1].

CYP2C19 Inhibition Potency
Head-to-head
Lansoprazole Ki 0.4–1.5 μM; omeprazole 2–6, pantoprazole 14–69 μM
Supports CYP inhibition research context
Human liver microsomes; S-mephenytoin hydroxylation
Cytochrome P450 inhibition Drug metabolism Drug-drug interaction

Stereoselective CYP2C19 Inhibition

In a direct head-to-head stereoselective in vitro study, S-lansoprazole exhibited the most potent CYP2C19 inhibition among all tested PPI enantiomers with a Ki value of 0.6 μM, compared to 3.4 μM for S-omeprazole, 6.1 μM for R-lansoprazole, and 5.7 μM for R-omeprazole [1].

Stereoselective CYP2C19 Inhibition
Head-to-head
S-lansoprazole Ki 0.6 μM; R-lansoprazole 6.1 μM; S-omeprazole 3.4 μM
Supports enantiomer-specific inhibition context
Recombinant CYP2C19; S-mephenytoin 4'-hydroxylation
Stereoselective metabolism Enantiomer-specific inhibition Chiral pharmacology

In Vivo Pharmacokinetics and Pharmacodynamics

In a comparative PK/PD study in rats following intravenous administration (1 mg/kg), lansoprazole exhibited distinct pharmacokinetic behavior with biexponential plasma elimination compared to monoexponential elimination for omeprazole [1]. The second-order rate constant for H+,K+-ATPase association was higher for lansoprazole (124 ± 58 mL/μg/hr) than omeprazole (72.5 ± 30.0 mL/μg/hr), indicating faster enzyme inactivation kinetics [1].

In Vivo PK/PD Parameters
Head-to-head
Biexponential elimination; association rate 124 mL/μg/hr vs omeprazole 72.5 mL/μg/hr
Supports preclinical PK model interpretation
Rat IV 1 mg/kg; histamine-stimulated acid secretion
Pharmacokinetics Pharmacodynamics Preclinical PK/PD modeling

Oral Bioavailability Across PPIs

Among the five major clinical PPIs, lansoprazole exhibits oral bioavailability of 80-90%, which is substantially higher than omeprazole (40-50%), rabeprazole (52%), and comparable to pantoprazole (77%) [1]. Lansoprazole also features a half-life of 0.9-1.6 hours [1].

Oral Bioavailability
Cross-study
Lansoprazole 80–90%; omeprazole 40–50%, rabeprazole 52%
Supports bioavailability comparison context
Compiled clinical PK data; World J Gastroenterol 2022
Bioavailability Oral absorption Clinical pharmacology

Polymorphic Form Stability

Lansoprazole exhibits polymorphism with multiple crystalline forms demonstrating markedly different stability profiles. Crystalline Form I is characterized by high stability with no degradation after one-year storage, whereas crystalline Form B is unstable and undergoes solid-solid transition to Form A [1]. Additional forms D, E, and F have been identified with distinct preparation processes and stability characteristics [2].

Polymorphic Form Stability
Class-level
Form I stable 1 year; Form B unstable, converts to Form A
Supports solid-state characterization research
Multiple crystalline forms; XRPD differentiation
Solid-state chemistry Polymorph stability Pharmaceutical formulation

Lansoprazole Application Scenarios


LC-MS/MS Method Development and Validation

This [13C6]-labeled compound serves as the definitive internal standard for quantitative LC-MS/MS determination of lansoprazole in plasma, serum, and tissue homogenates. The 99% 13C isotopic enrichment and ≥98% purity ensure precise correction for matrix effects, extraction recovery, and ionization variability [1]. The labeled compound co-elutes exactly with unlabeled lansoprazole while providing a distinct +6 Da mass shift, enabling accurate quantification across the clinically relevant concentration range.

CYP2C19-Mediated Drug-Drug Interaction Studies

Given that lansoprazole is the most potent in vitro inhibitor of CYP2C19 among all clinical PPIs (Ki = 0.4-1.5 μM vs. omeprazole Ki = 2-6 μM) [1], researchers can employ the unlabeled lansoprazole as a reference inhibitor in enzyme inhibition assays, with the labeled analog as the internal standard for quantifying co-administered probe substrates. This application is particularly relevant for studying potential interactions with clopidogrel, diazepam, and other CYP2C19 substrates.

Polymorph Identification and Solid-State Characterization

The well-documented polymorphic landscape of lansoprazole, including the stable Form I and unstable Form B [1], makes the compound valuable as a reference material for XRPD calibration, solid-state NMR method development, and stability-indicating analytical method validation. Procurement of a characterized crystalline form is essential for laboratories conducting pharmaceutical quality control and formulation development studies involving lansoprazole.

Preclinical PK and Bioequivalence Studies

Lansoprazole's distinct pharmacokinetic profile—including biexponential elimination, high oral bioavailability (80-90%), and 1.7× higher H+,K+-ATPase association rate constant compared to omeprazole [1]—makes the labeled analog an essential internal standard for preclinical PK studies in animal models. This enables accurate cross-study comparisons and supports regulatory bioequivalence submissions where precise lansoprazole quantification is required [2].

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalytical Method Development
Co-eluting SIL-IS (+6 Da mass shift)
Matrix effect correction and extraction recovery
CYP2C19 Inhibition Studies
Reported CYP2C19 inhibition profile
Enzyme inhibition assay context
Solid-State Polymorph Characterization
Documented polymorph landscape
XRPD and stability assessment
Preclinical Pharmacokinetic Research
Isotope-labeled internal standard
PK parameter quantification in research models

Technical Documentation Hub

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51 linked technical documents
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